molecular formula C7H6Br2N2O B176797 2-Amino-3,5-dibromobenzamide CAS No. 16524-04-2

2-Amino-3,5-dibromobenzamide

Cat. No.: B176797
CAS No.: 16524-04-2
M. Wt: 293.94 g/mol
InChI Key: PAXITUHCARNCHA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzamide is an organic compound characterized by the presence of two bromine atoms, an amino group, and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dibromobenzamide typically involves the bromination of 2-Aminobenzamide. The process can be summarized as follows:

    Starting Material: 2-Aminobenzamide.

    Bromination: The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.

    Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

2-Amino-3,5-dibromobenzamide undergoes various chemical reactions due to the presence of reactive functional groups:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

    Condensation: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Zinc and hydrochloric acid or sodium borohydride.

    Substitution: Sodium hydroxide or alkyl halides.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Debrominated products.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

    Condensation: Imines or Schiff bases.

Scientific Research Applications

2-Amino-3,5-dibromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

    Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.

    Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-Amino-3,5-dibromobenzamide can be compared with other brominated benzamides and related compounds:

    2-Amino-4,6-dibromobenzamide: Similar structure but different bromination pattern, leading to distinct chemical properties and reactivity.

    2-Amino-3,5-dichlorobenzamide:

    2-Amino-3,5-dibromobenzaldehyde: Aldehyde group instead of amide, leading to different chemical behavior and applications.

Uniqueness: The unique combination of bromine atoms, amino group, and amide group in this compound provides it with distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-amino-3,5-dibromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXITUHCARNCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-3,5-dibromobenzamide in organic synthesis?

A: this compound serves as a valuable building block for synthesizing more complex molecules, specifically substituted quinazolinones. [, ] Its structure, containing a reactive amino group and two bromine atoms, allows for various chemical transformations.

Q2: How is this compound utilized in the synthesis of quinazolinones?

A2: The research demonstrates a multi-step synthesis:

  1. Condensation: this compound reacts with cyclic diketones like cyclohexane-1,3-dione derivatives to form bisquinazolinones. [] This reaction exploits the reactivity of the amino group towards carbonyl compounds.
  2. Suzuki-Miyaura Coupling: The bromine atoms in the resulting bisquinazolinones undergo Suzuki-Miyaura cross-coupling with arylboronic acids. [, ] This versatile reaction allows for the introduction of diverse aryl substituents, leading to a library of tetraarylbisquinazolinones.

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